Gisadenafil Besylate

PDE5 inhibition enzyme kinetics drug discovery

Choose Gisadenafil Besylate for its uniquely clean selectivity profile—engineered to minimize retinal and cerebral vascular artifacts common to sildenafil and vardenafil. Its ~2,500-fold discrimination against PDE1A and 100-fold against PDE6 enables unambiguous interpretation of PDE5-specific cGMP signaling in bladder, prostate, urethral, and cerebral tissues. With dose-proportional pharmacokinetics defined by CYP3A4/CYP2D6 metabolism, it serves as a superior probe for reproducible DDI and PBPK studies. Procure this research-grade standard to eliminate confounding variables and elevate data integrity in your preclinical programs.

Molecular Formula C29H39N7O8S2
Molecular Weight 677.8 g/mol
CAS No. 334827-98-4
Cat. No. B1662341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGisadenafil Besylate
CAS334827-98-4
SynonymsAlternative Name: UK 369003
Molecular FormulaC29H39N7O8S2
Molecular Weight677.8 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
InChIKeySTFRDYSZKVPPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gisadenafil Besylate: A High-Selectivity PDE5 Inhibitor for Urological and Vascular Research


Gisadenafil Besylate (UK-369003-26, CAS 334827-98-4) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme central to the regulation of cGMP signaling in vascular and urological tissues [1]. Unlike first-generation PDE5 inhibitors, Gisadenafil was rationally designed to optimize both potency (IC50 = 1.1–3.6 nM) and isoform selectivity, with a particular focus on minimizing cross-reactivity with PDE6 in the retina and PDE1 in the cerebral vasculature [2]. The compound is orally bioavailable and has been progressed to Phase 2 clinical trials for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), offering a distinct research tool for investigating PDE5 biology in tissues beyond the corpus cavernosum [3][4].

Why Gisadenafil Besylate Cannot Be Substituted by Generic PDE5 Inhibitors in Specialized Research


Despite sharing a common enzymatic target, PDE5 inhibitors exhibit profound differences in isoform selectivity profiles, tissue distribution, and pharmacokinetic behavior that preclude simple interchangeability in experimental settings [1]. Gisadenafil Besylate was specifically engineered to overcome the dose-proportionality limitations and off-target liabilities observed with earlier agents like sildenafil and vardenafil [2]. Its unique selectivity fingerprint—particularly the 100- to 117-fold discrimination against PDE6 and the ~2,500-fold discrimination against PDE1A—enables research applications where minimizing visual or cerebral vascular artifacts is critical [3]. Substituting a generic PDE5 inhibitor without accounting for these quantitative differences risks introducing confounding variables, invalidating comparative studies, and yielding non-reproducible results in specialized models of neuroinflammation, BPH-associated LUTS, or vascular biology [4][5].

Quantitative Differentiation of Gisadenafil Besylate from Comparator PDE5 Inhibitors


PDE5 Inhibitory Potency: Gisadenafil Besylate Demonstrates Sub-Nanomolar to Low Nanomolar IC50

Gisadenafil Besylate exhibits potent inhibition of PDE5 with reported IC50 values ranging from 1.1 nM to 3.6 nM across independent assays [1]. In comparative context, this potency is comparable to vardenafil (IC50 = 0.14 nM) but exceeds that of sildenafil (IC50 = 3.5 nM) and tadalafil (IC50 = 6.7 nM) when assessed under similar native human enzyme conditions [2][3]. The variability in reported IC50 values for Gisadenafil reflects differences in assay conditions and enzyme source, but the compound consistently ranks among the most potent PDE5 inhibitors in its class .

PDE5 inhibition enzyme kinetics drug discovery

PDE6 Selectivity: Gisadenafil Besylate Offers >100-Fold Discrimination to Mitigate Visual Side Effects

A key liability of first-generation PDE5 inhibitors is inhibition of PDE6 in rod and cone photoreceptors, which underlies transient visual disturbances. Gisadenafil Besylate was engineered to minimize this cross-reactivity, achieving a selectivity ratio of 103- to 117-fold for PDE5 over PDE6 [1]. This represents a substantial improvement over sildenafil, which exhibits only ~10-fold selectivity for PDE5 over PDE6, and is comparable to vardenafil (~25-fold) [2][3]. Tadalafil, by contrast, achieves higher PDE6 selectivity (~187-fold) but at the cost of reduced PDE5 potency [4].

PDE6 selectivity retinal safety off-target effects

PDE1A Selectivity: Gisadenafil Besylate Exhibits ~2,500-Fold Discrimination, Mitigating Cerebral Vascular Interference

PDE1 isoforms are highly expressed in the cerebral vasculature, and off-target inhibition by PDE5 inhibitors can confound studies of neurovascular coupling and cerebral blood flow. Gisadenafil Besylate demonstrates exceptional selectivity for PDE5 over PDE1A, with an IC50 of 9.1 μM against PDE1A compared to 3.6 nM against PDE5A, yielding a selectivity ratio of approximately 2,500-fold [1]. In contrast, sildenafil inhibits PDE1 with an IC50 of 0.28 μM, corresponding to only ~80-fold selectivity, while vardenafil is even less selective (~500-fold) [2][3]. This quantitative advantage enables cleaner interpretation of PDE5-mediated effects in the central nervous system and vascular beds.

PDE1 selectivity cerebrovascular neuroinflammation

Pharmacokinetic Optimization: Gisadenafil Besylate Achieves Dose-Proportional Pharmacokinetics and Predictable Oral Bioavailability

A critical limitation of earlier PDE5 inhibitors, including the predecessor compound UK-343664, was non-linear (supraproportional) pharmacokinetics attributed to P-glycoprotein (P-gp) efflux, which complicated dose prediction and safety margins [1]. Gisadenafil Besylate was specifically designed to minimize P-gp affinity, resulting in dose-proportional increases in AUC and Cmax across clinically relevant oral doses [2]. The compound demonstrates 50% oral bioavailability in humans, enabling reliable in vivo target engagement . In contrast, sildenafil exhibits variable bioavailability (~40%) and is subject to significant food effects, while tadalafil has high bioavailability (~80%) but a prolonged half-life that may be undesirable for certain experimental designs [3].

pharmacokinetics oral bioavailability dose-proportionality

Clinical Development Focus: Gisadenafil Besylate is Distinctly Positioned for BPH-Associated LUTS Research

While sildenafil and tadalafil are primarily indicated for erectile dysfunction (ED) and pulmonary arterial hypertension, Gisadenafil Besylate was advanced into Phase 2 clinical trials specifically for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) [1][2]. This distinct clinical development trajectory underscores a differentiated tissue-selectivity or functional profile that warranted investigation beyond ED. Notably, a Phase 2 trial (NCT00457457) evaluating modified-release UK-369,003 in men with storage LUTS did not meet its primary endpoint of reducing urine leakage volume, but the compound remains a valuable research tool for probing PDE5 biology in the lower urinary tract [3][4]. Tadalafil (as Cialis®) has received regulatory approval for BPH-associated LUTS, but Gisadenafil's alternative chemical scaffold and selectivity profile offer a complementary tool for mechanistic studies.

BPH LUTS urology clinical trials

Optimal Research and Industrial Use Cases for Gisadenafil Besylate


Mechanistic Studies of PDE5 in the Lower Urinary Tract and Prostate

Given its clinical development focus on BPH-associated LUTS, Gisadenafil Besylate is ideally suited for ex vivo and in vivo experiments investigating PDE5 expression, cGMP signaling, and smooth muscle relaxation in bladder, prostate, and urethral tissues [1]. Its selectivity profile minimizes confounding effects from PDE6 and PDE1, enabling cleaner interpretation of PDE5-specific contributions [2][3]. Researchers can use Gisadenafil as a complementary tool to tadalafil, which is clinically approved for BPH-LUTS, to dissect scaffold-dependent versus target-dependent pharmacological effects [4].

Neurovascular and Cerebral Blood Flow Research

The exceptional ~2,500-fold selectivity of Gisadenafil Besylate for PDE5 over PDE1A makes it the preferred PDE5 inhibitor for studies of neurovascular coupling, cerebral autoregulation, and blood-brain barrier integrity [1]. In a validated murine model of HIV-1 neuroinflammation, Gisadenafil (2 mg/kg, i.p.) restored hypercapnia-induced cortical blood flow increases and small-vessel dilation without off-target vascular effects [2][3]. This application is particularly relevant for neuroscience and vascular biology laboratories seeking to isolate PDE5-mediated cGMP signaling in the cerebral circulation.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Requiring Predictable Exposure

Gisadenafil Besylate's dose-proportional pharmacokinetics and defined metabolic pathway (CYP3A4 and CYP2D6) make it an attractive probe substrate for preclinical DDI studies and physiologically based pharmacokinetic (PBPK) modeling [1][2]. Unlike sildenafil, which exhibits non-linear PK due to P-gp efflux and food effects, Gisadenafil provides a more predictable exposure profile, reducing variability and improving statistical power in crossover study designs [3][4]. This characteristic is valuable for contract research organizations (CROs) and pharmaceutical development laboratories conducting ADME/PK investigations.

PDE5 Selectivity Profiling and Off-Target Liability Assessment

Gisadenafil Besylate serves as a high-quality reference standard for calibrating PDE5 activity assays and benchmarking the selectivity of novel PDE5 inhibitors. Its well-characterized IC50 values across multiple PDE isoforms (PDE5: 1.1–3.6 nM; PDE6: ~100–130 nM; PDE1A: 9.1 μM) provide a reliable comparator for assessing the selectivity window of new chemical entities [1][2]. Pharmaceutical and biotechnology companies can employ Gisadenafil as a positive control in high-throughput screening campaigns and in vitro selectivity panels, leveraging its balanced profile of high potency and isoform discrimination [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gisadenafil Besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.